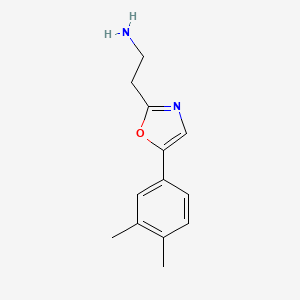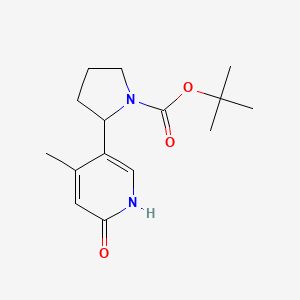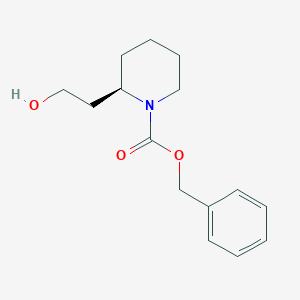![molecular formula C11H21NO3 B11818259 [(2S,3S)-1-Boc-3-methyl-2-pyrrolidinyl]methanol](/img/structure/B11818259.png)
[(2S,3S)-1-Boc-3-methyl-2-pyrrolidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,3S)-1-Boc-3-methyl-2-pyrrolidinyl]methanol is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl group, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-1-Boc-3-methyl-2-pyrrolidinyl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Hydroxymethylation: The hydroxymethyl group is introduced via a reduction reaction, often using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and the use of biocatalysts are potential methods to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S,3S)-1-Boc-3-methyl-2-pyrrolidinyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
[(2S,3S)-1-Boc-3-methyl-2-pyrrolidinyl]methanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial products.
Mécanisme D'action
The mechanism of action of [(2S,3S)-1-Boc-3-methyl-2-pyrrolidinyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways involving the modification of these targets, leading to changes in biological activity. The Boc protecting group plays a crucial role in stabilizing the molecule and preventing unwanted side reactions during synthesis.
Comparaison Avec Des Composés Similaires
[(2S,3S)-1-Boc-3-methyl-2-pyrrolidinyl]methanol can be compared with other similar compounds, such as:
[(2S,3S)-1-Boc-3-phenyl-2-pyrrolidinyl]methanol: This compound features a phenyl group instead of a methyl group, leading to different chemical properties and applications.
[(2S,3S)-1-Boc-3-ethyl-2-pyrrolidinyl]methanol:
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of a wide range of biologically active molecules.
Propriétés
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-6-12(9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUBEXOAVGKKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1CO)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B11818208.png)






![(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B11818276.png)
![2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine](/img/structure/B11818278.png)
